2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 4-nitrobenzoate
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Overview
Description
2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenyl 4-nitrobenzoate is a chemical compound with the molecular formula C₁₆H₁₅N₃O.
Structure: It consists of a benzotriazole ring, a phenyl ring, and a nitrobenzoate group.
Purpose: This compound finds applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the condensation of appropriate starting materials.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.
Industrial Production: While I don’t have specific industrial production methods, research labs typically prepare it on a smaller scale.
Chemical Reactions Analysis
Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a UV absorber in coatings, plastics, and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or biological probe.
Medicine: Research on its pharmacological properties and potential therapeutic applications.
Industry: UV stabilizers in plastics, dyes, and pigments.
Mechanism of Action
Targets: It may interact with specific enzymes or receptors.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other benzotriazole derivatives.
Similar Compounds: Some related compounds include other benzotriazole-based UV absorbers and phenolic compounds.
Remember that this compound’s applications and research are continually evolving, so staying up-to-date with the latest literature is essential
Properties
Molecular Formula |
C20H14N4O4 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C20H14N4O4/c1-13-6-11-19(28-20(25)14-7-9-15(10-8-14)24(26)27)18(12-13)23-21-16-4-2-3-5-17(16)22-23/h2-12H,1H3 |
InChI Key |
LJKLDIMZZMGDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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